2,2-Bis(trifluoromethyl)propanol

Description

The exact mass of the compound 2,2-Bis(trifluoromethyl)propanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-Bis(trifluoromethyl)propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Bis(trifluoromethyl)propanol including the price, delivery time, and more detailed information at info@benchchem.com.

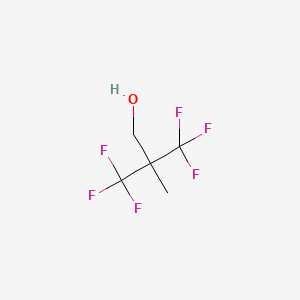

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F6O/c1-3(2-12,4(6,7)8)5(9,10)11/h12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVIQMXPNJDUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371189 | |

| Record name | 2,2-Bis(trifluoromethyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2927-17-5 | |

| Record name | 2,2-Bis(trifluoromethyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoro-2-methyl-2-(trifluoromethyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Fluorinated Landscape: A Technical Guide to 2,2-Bis(trifluoromethyl)propanol

An In-depth Exploration of the Physical Properties and Structural Significance of a Key Fluorinated Alcohol for Researchers, Scientists, and Drug Development Professionals.

In the realm of fluorinated organic compounds, 2,2-Bis(trifluoromethyl)propanol stands out as a molecule of significant interest, primarily due to the profound impact of its geminal trifluoromethyl groups on its physicochemical properties. This guide provides a comprehensive overview of the physical properties of what is systematically known as 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol , the most common and well-characterized isomer fitting this nomenclature. We will also briefly address the isomeric 2,2-Bis(trifluoromethyl)-1-propanol to provide a complete picture. The unique electronic and steric attributes of these compounds make them valuable building blocks in medicinal chemistry and materials science, where the strategic incorporation of fluorine can dramatically alter molecular behavior.

Deciphering the Nomenclature: Structure and Isomerism

The name "2,2-Bis(trifluoromethyl)propanol" can be ambiguous. The most prevalent and commercially available compound corresponding to this name is 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (CAS Number: 1515-14-6). This is a tertiary alcohol where two trifluoromethyl (-CF3) groups are attached to the second carbon of a propan-2-ol backbone.

Another structural isomer is 2,2-Bis(trifluoromethyl)-1-propanol (CAS Number: 2927-17-5), a primary alcohol. The distinct placement of the hydroxyl group leads to different physical and chemical characteristics. This guide will primarily focus on the tertiary alcohol due to the greater availability of experimental data.

Figure 1: Structural comparison of the two primary isomers of 2,2-Bis(trifluoromethyl)propanol.

Core Physical Properties: A Tabulated Overview

The introduction of two electron-withdrawing trifluoromethyl groups at the same carbon atom drastically influences the compound's properties compared to its non-fluorinated analog, tert-butanol. The high electronegativity of fluorine atoms leads to a significant inductive effect, impacting bond lengths, bond angles, and electron density distribution across the molecule.

Herein lies a summary of the key physical properties for 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol :

| Property | Value | Source(s) |

| CAS Number | 1515-14-6 | |

| Molecular Formula | C₄H₄F₆O | |

| Molecular Weight | 182.06 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 60-62 °C (lit.) | |

| Density | 1.484 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.3 (lit.) | |

| Flash Point | 113 °C (235.4 °F) - closed cup |

For the isomeric 2,2-Bis(trifluoromethyl)-1-propanol , publicly available data is more limited:

| Property | Value | Source(s) |

| CAS Number | 2927-17-5 | [1] |

| Molecular Formula | C₅H₆F₆O | [1] |

| Molecular Weight | 196.09 g/mol | [1] |

In-Depth Analysis of Key Physical Parameters

Boiling Point and Volatility

The boiling point of 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol (60-62 °C) is significantly lower than that of many other alcohols with similar molecular weights. This can be attributed to the bulky and electron-rich fluorine atoms, which can reduce the effectiveness of intermolecular hydrogen bonding, a primary force governing the boiling points of alcohols. While the hydroxyl group is still present, its ability to form strong hydrogen bond networks is sterically hindered by the two large trifluoromethyl groups.

Density

With a density of 1.484 g/mL at 25 °C, this fluorinated propanol is considerably denser than water. The high atomic mass of fluorine compared to hydrogen is the principal reason for this increased density. This property is a common characteristic of highly fluorinated organic compounds.

Acidity (pKa)

Figure 2: The inductive effect of the trifluoromethyl groups enhances the acidity of the alcohol.

Experimental Protocols: Determination of Physical Properties

The accurate determination of physical properties is paramount for the application of any chemical compound. Standard, well-established methodologies are employed, often with considerations for the unique nature of fluorinated compounds.

Boiling Point Determination

Apparatus: A standard distillation apparatus or a micro boiling point apparatus. Procedure:

-

A small sample of the compound is placed in a distillation flask or a capillary tube.

-

The sample is heated gradually.

-

The temperature at which the liquid and vapor phases are in equilibrium at a given external pressure is recorded as the boiling point.

-

For accuracy, the thermometer should be calibrated, and the atmospheric pressure should be recorded, as boiling point is pressure-dependent.

Density Measurement

Apparatus: A pycnometer or a digital density meter. Procedure (using a pycnometer):

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) and weighed.

-

The density of the sample is calculated using the formula: ρ_sample = (m_sample / m_reference) * ρ_reference

Refractive Index Measurement

Apparatus: An Abbe refractometer. Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of the sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The refractive index is read from the scale when the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The temperature is controlled and recorded as the refractive index is temperature-dependent.

Safety, Handling, and Storage

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol is classified as a combustible liquid. It is also associated with acute toxicity if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

The physical properties of 2,2-Bis(trifluoromethyl)propanol, primarily referring to 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol, are a direct consequence of its highly fluorinated structure. The geminal trifluoromethyl groups impart a unique combination of properties, including relatively low boiling point, high density, and increased acidity, making it a subject of considerable interest in synthetic and medicinal chemistry. A thorough understanding of these properties is essential for its effective and safe utilization in research and development.

References

-

Wikipedia. (n.d.). Nonafluoro-tert-butyl alcohol. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2,2-Bis(trifluoromethyl)propanol and Related Fluorinated Alcohols

This guide provides a comprehensive technical overview of 2,2-Bis(trifluoromethyl)propanol, a member of the highly significant class of fluorinated organic compounds. Given the importance of trifluoromethyl groups in modern medicinal chemistry and materials science, this document will delve into the chemical structure, properties, synthesis, and applications of this compound and its close analogs. The content is tailored for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of this chemical's utility.

The nomenclature in this chemical family can be ambiguous. While "2,2-Bis(trifluoromethyl)propanol" is a specific query, the available scientific literature often provides more extensive data on structurally related compounds. This guide will therefore address the topic by presenting data on the most relevant and well-characterized molecules within this class to provide a thorough and practical resource.

Chemical Identity and Structure

The core structure of interest is a propanol backbone featuring two trifluoromethyl (-CF3) groups. The precise identity can vary based on the position of the hydroxyl group and other substitutions.

The compound most directly matching the topic is 2,2-Bis(trifluoromethyl)propanol , assigned the CAS Number 2927-17-5 .[1] However, a more extensively documented related compound is 3,3,3-trifluoro-2,2-bis(trifluoromethyl)propan-1-ol with CAS Number 14117-17-0 .[2][3] The latter is essentially a perfluorinated analog of tert-butanol and serves as an excellent case study for this class of molecules.

Below is a comparative table of key identifiers for these related compounds.

| Identifier | 2,2-Bis(trifluoromethyl)propanol | 3,3,3-trifluoro-2,2-bis(trifluoromethyl)propan-1-ol |

| Synonyms | - | 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- |

| CAS Number | 2927-17-5[1] | 14117-17-0[2][3] |

| Molecular Formula | C5H6F6O[1] | C5H3F9O[2][3] |

| Molecular Weight | 196.09 g/mol [1] | 250.06 g/mol [2][3] |

| SMILES | CC(C(F)(F)F)(C(F)(F)F)CO | C(C(C(F)(F)F)(F)(F)F)(C(F)(F)F)O |

| 2D Structure |

Note: A visual 2D structure is best represented graphically; the SMILES strings provide a machine-readable representation.

Physicochemical Properties

The introduction of multiple trifluoromethyl groups drastically alters the physical and chemical properties of an alcohol. These groups are strongly electron-withdrawing and increase the molecule's steric bulk and lipophilicity. The data below for 3,3,3-trifluoro-2,2-bis(trifluoromethyl)propan-1-ol illustrates these effects.

| Property | Value | Source |

| Boiling Point | 132.2 °C at 760 mmHg | [2] |

| Density | 1.584 g/cm³ | [2] |

| Flash Point | 33.8 °C | [2] |

| Vapor Pressure | 3.94 mmHg at 25 °C | [2] |

These properties make such alcohols unique solvents and intermediates, possessing higher boiling points and densities than their non-fluorinated counterparts while often exhibiting different solubility profiles.

Synthesis and Reactivity

The synthesis of polyfluorinated alcohols often requires specialized reagents and conditions due to the high stability of C-F bonds and the strong inductive effects of the fluoroalkyl groups.

A general and powerful method for creating polyfluorinated tertiary alcohols involves the ring-opening of highly fluorinated epoxides. For example, 2,2-bis(trifluoromethyl)oxirane can be synthesized by the oxidation of 1,1-bis(trifluoromethyl)ethylene. This epoxide can then be reacted with a variety of nucleophiles (oxygen, nitrogen, sulfur, or carbon-based) to yield the corresponding polyfluorinated tertiary alcohols.[4] This approach provides a versatile entry point into this class of compounds.

Caption: A generalized workflow for the synthesis of polyfluorinated alcohols.

Another relevant synthetic route involves the transformation of related functional groups. For instance, 2,2-bis(trifluoromethyl)propionic acid can be synthesized from its corresponding fluoroanhydride, which is then hydrolyzed.[5] This acid could potentially be reduced to the corresponding alcohol, 2,2-bis(trifluoromethyl)propan-1-ol.

The Role of Trifluoromethyl Groups in Drug Development

The incorporation of trifluoromethyl (-CF3) groups is a cornerstone of modern drug design, and understanding this context is crucial for appreciating the value of building blocks like 2,2-bis(trifluoromethyl)propanol.[6][7] The -CF3 group is often employed as a bioisostere for a chlorine atom or a methyl group, but it imparts a unique combination of properties.[8]

Causality Behind the Utility of -CF3 Groups:

-

Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule. This can improve its ability to cross cell membranes and the blood-brain barrier, which is critical for many central nervous system drugs.[8]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically vulnerable C-H bonds with C-F bonds can block oxidative metabolism by cytochrome P450 enzymes. This leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[8]

-

Increased Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups, potentially leading to stronger interactions (e.g., hydrogen bonds) with the target protein.

-

Conformational Control: The steric bulk of the -CF3 group can lock the molecule into a specific conformation that is optimal for binding to its biological target.

The strategic placement of -CF3 groups has led to the development of numerous successful drugs and agrochemicals.[8][9] Molecules like 2,2-bis(trifluoromethyl)propanol are therefore valuable precursors for introducing the geminal bis(trifluoromethyl) motif into potential drug candidates.

Caption: A decision workflow for using fluorinated building blocks in drug discovery.

Illustrative Experimental Protocol: Synthesis of a Biaryl Compound

While a specific protocol for 2,2-bis(trifluoromethyl)propanol is not detailed in the provided sources, we can adapt a standard, authoritative procedure where such a molecule could be a key building block. The following is a representative Suzuki coupling protocol, a reaction vital to pharmaceutical synthesis, illustrating how a complex molecule containing a bis(trifluoromethyl)phenyl group could be prepared.

Objective: To synthesize (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol.

Methodology (Adapted from Organic Syntheses[10]):

-

Reaction Setup: To a 250-mL three-necked, round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add (R)-3-Iodo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl (4.00 mmol), 3,5-bis(trifluoromethyl)phenylboronic acid (4.81 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.200 mmol).

-

Solvent Addition: Add toluene (80 mL) and a 2 M aqueous solution of sodium carbonate (20 mL) to the flask.

-

Reaction Execution: Heat the resulting yellow suspension at 100 °C with vigorous stirring under a nitrogen atmosphere for 5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it into a 500-mL separatory funnel containing 100 mL of water. Rinse the reaction flask with ethyl acetate (75 mL) and add the washings to the funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (75 mL each).

-

Washing: Combine the organic layers and wash them with brine (75 mL).

-

Drying and Concentration: Dry the organic solution over anhydrous sodium sulfate (Na2SO4). Filter the solution and concentrate it under reduced pressure on a rotary evaporator.

-

Purification: Purify the crude residue by flash chromatography on silica gel to yield the desired product.

This protocol demonstrates a standard, self-validating system where TLC is used for in-process control, and standard extraction and purification techniques ensure the isolation of the target compound. The causality is clear: the palladium catalyst facilitates the carbon-carbon bond formation between the aryl iodide and the boronic acid.

Safety and Handling

Fluorinated alcohols require careful handling in a laboratory setting. The following guidelines are synthesized from safety data sheets of related compounds.[2][11][12]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields (conforming to EN166), impervious gloves, and a lab coat.[2] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors or mists.[11] Use spark-proof tools and ground all equipment, as many related compounds are flammable.[12]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2][11] Keep away from heat, sparks, open flames, and strong oxidizing agents.[12]

-

First Aid:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[2]

-

Skin Contact: Wash off with soap and plenty of water.[2]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[2]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[2]

-

In all cases of exposure, consult a physician.

-

Spectroscopic Analysis

Characterization of 2,2-bis(trifluoromethyl)propanol would rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show signals corresponding to the protons on the propanol backbone. The signal for the -CH2OH or -CH-OH proton would likely be a singlet or multiplet, respectively, and its chemical shift would be influenced by the adjacent electron-withdrawing groups.

-

¹⁹F NMR: Would show a single, strong resonance for the six equivalent fluorine atoms of the two -CF3 groups.

-

¹³C NMR: Would show distinct signals for the different carbon environments, including the carbon bearing the two -CF3 groups, which would appear as a quartet due to coupling with the three fluorine atoms of each group.[13]

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M+) would be observed. A prominent M+1 peak would also be expected due to the natural abundance of ¹³C.[13]

-

The fragmentation pattern would likely be dominated by the loss of a -CF3 group, leading to a stable carbocation. The base peak is often a stable fragment resulting from alpha-cleavage.[13][14]

-

References

-

2,2,3,3-Tetrafluoro-1-propanol | C3H4F4O | CID 6441 - PubChem. Available at: [Link]

-

Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane | Request PDF - ResearchGate. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]

-

2,2-Bis(trifluoromethyl)propionic acid. Synthesis and properties. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available at: [Link]

-

Safety Data Sheet: 2-Methyl-2-propanol - Carl ROTH. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. Available at: [Link]

- EP2243762A1 - Process for production of 2-propanol - Google Patents.

-

Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol - Organic Syntheses. Available at: [Link]

-

mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

2-Propanol, 2-methyl- - the NIST WebBook. Available at: [Link]

-

Structural Formula for 2-Methyl-2-propanol (tert-Butyl alcohol) - YouTube. Available at: [Link]

Sources

- 1. 2927-17-5|2,2-Bis(trifluoromethyl)propanol|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 9. jelsciences.com [jelsciences.com]

- 10. orgsyn.org [orgsyn.org]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

- 13. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 2-Propanol, 2-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Safe Handling of 2,2-Bis(trifluoromethyl)propanol for Research and Development

Introduction: The Double-Edged Sword of Fluorination in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance critical properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.[1] 2,2-Bis(trifluoromethyl)propanol, also known as hexafluoroisopropyl alcohol (HFIP), is a key reagent and a unique solvent in this field, valued for its strong hydrogen bond donating ability, low nucleophilicity, and high polarity.

However, the very electronic properties that make this molecule a powerful tool in synthesis and formulation also necessitate a profound respect for its potential hazards. This guide is intended for researchers, scientists, and drug development professionals, providing a technical, in-depth framework for the safe and effective handling of 2,2-Bis(trifluoromethyl)propanol. It moves beyond a simple recitation of safety data sheet (SDS) points to explain the causality behind the precautions, ensuring a culture of safety grounded in scientific understanding.

Section 1: Physicochemical Properties

Understanding the physical characteristics of a chemical is the foundation of its safe handling. These properties dictate its behavior in the laboratory environment, from storage and handling to potential emergency scenarios. For instance, its density being significantly higher than water means it will sink, a critical consideration in spill management.[2]

| Property | Value | Source |

| Chemical Formula | C₃H₂F₆O | - |

| Molecular Weight | 168.04 g/mol | [2] |

| Appearance | Colorless liquid | - |

| Melting Point | -4 °C (25 °F) | [2] |

| Boiling Point | 59 °C (138 °F) | [2] |

| Density | 1.596 g/cm³ at 25 °C (77 °F) | [2] |

| Vapor Pressure | 158 mmHg at 22.2 °C (72 °F) | [2] |

| Water Solubility | ≥ 100 mg/mL (Miscible) | [2] |

| log Pow (n-octanol/water) | 1.5 at 25 °C (77 °F) |

This table summarizes key quantitative data for easy reference.

Section 2: Hazard Identification and Toxicological Profile

2,2-Bis(trifluoromethyl)propanol carries significant health risks that demand careful management. The primary hazards are its corrosive nature to skin and eyes and its potential for systemic toxicity through various exposure routes.

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage. This is the most immediate and severe hazard. The chemical's properties allow it to rapidly penetrate skin, causing deep and painful burns. The damage to eye tissue can be irreversible.

-

H361: Suspected of damaging fertility or the unborn child. This reproductive toxicity warning necessitates stringent controls to prevent exposure, especially for personnel of child-bearing potential.

-

H373: May cause damage to organs (Central nervous system) through prolonged or repeated exposure if swallowed. This highlights the risk of cumulative damage from chronic, low-level exposure.

Routes of Exposure and Symptoms:

-

Inhalation: Vapors can cause severe irritation to the respiratory tract.[3] High concentrations may lead to chemical pneumonitis. Do not breathe mists or vapors.

-

Skin Contact: Causes severe, penetrating burns. Immediate and thorough decontamination is critical.

-

Eye Contact: Risk of serious, permanent eye damage. Immediate irrigation is essential.

-

Ingestion: Causes severe burns to the gastrointestinal tract. Ingestion can result in nausea, vomiting, and central nervous system depression.[4]

The causality behind its corrosivity lies in its strong acidity and ability to disrupt cell membranes. This understanding underscores why standard PPE is not just a recommendation but a critical barrier to prevent debilitating injury.

Section 3: Safe Handling and Storage Protocols

A self-validating system of protocols ensures that safety is built into the workflow, not left to chance. All handling should occur in a designated area equipped for hazardous chemical use.

Protocol: Preparing a Solution of 2,2-Bis(trifluoromethyl)propanol

This detailed methodology outlines the steps for safely preparing a solution, a common task for researchers.

-

Preparation and Risk Assessment:

-

Before starting, review the Safety Data Sheet (SDS) for 2,2-Bis(trifluoromethyl)propanol and any other reagents involved.

-

Ensure an ANSI-approved eye wash station and deluge shower are unobstructed and within a 10-second travel distance.[4]

-

Verify the chemical fume hood has a current certification and is functioning correctly.

-

-

Donning Personal Protective Equipment (PPE):

-

Chemical Handling (Inside a Certified Fume Hood):

-

Place absorbent, chemical-resistant pads on the work surface of the fume hood to contain any potential small drips or spills.

-

Secure the primary container of 2,2-Bis(trifluoromethyl)propanol to prevent tipping.

-

Use only compatible labware (e.g., borosilicate glass).

-

When transferring the liquid, use a pipette or a graduated cylinder. Pouring directly from a large container increases the risk of splashing.

-

Add the 2,2-Bis(trifluoromethyl)propanol to the solvent slowly to control any potential exothermic reactions.

-

Keep the container tightly closed when not in use to minimize vapor release.[7]

-

-

Waste Disposal and Decontamination:

-

All disposable materials that come into contact with the chemical (e.g., pipette tips, absorbent pads) must be disposed of as hazardous waste in a designated, sealed container.

-

Thoroughly clean all non-disposable labware after use.

-

Wipe down the work surface in the fume hood.

-

-

Doffing PPE and Personal Hygiene:

-

Remove gloves using the proper technique to avoid skin contact with any surface contamination.

-

Wash hands and face thoroughly with soap and water after the procedure is complete.

-

Storage Requirements:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

Store locked up.

-

Avoid contamination with oxidizing agents and strong bases.

Section 4: Exposure Control and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense. All work with 2,2-Bis(trifluoromethyl)propanol must be conducted in a properly functioning chemical fume hood to maintain concentrations below exposure limits.[4][9]

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific task and the associated risk of exposure.

Caption: PPE Selection Workflow for 2,2-Bis(trifluoromethyl)propanol.

Section 5: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm. All personnel must be familiar with these procedures before working with the chemical.

First-Aid Measures:

-

If Inhaled: Immediately remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[8]

Spill and Fire Response: In the event of a spill or fire, the immediate priority is personnel safety.

Caption: Workflow for responding to a chemical spill.

-

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Specific Hazards: The substance is combustible. Hazardous combustion products include carbon oxides and hydrogen fluoride.[11] Vapors may travel a considerable distance to an ignition source and flash back.[4]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective equipment to prevent contact with skin and eyes.[4]

-

Section 6: Disposal Considerations

All waste containing 2,2-Bis(trifluoromethyl)propanol must be treated as hazardous.

-

Dispose of contents and container to an approved waste disposal plant.

-

Do not allow the product to enter drains.

-

Contaminated packaging should be emptied as much as possible and disposed of in the same manner as the substance itself.

-

Always follow local, state, and federal regulations for hazardous waste disposal.

Conclusion

2,2-Bis(trifluoromethyl)propanol is an invaluable reagent in the pursuit of novel therapeutics. Its potent chemical properties, however, are inextricably linked to significant hazards. By approaching its use with a deep understanding of its reactivity, toxicology, and the rationale behind safety protocols, researchers can harness its benefits while upholding the highest standards of laboratory safety. A proactive, knowledge-based safety culture is not a barrier to innovation; it is the framework that enables it.

References

- Download SDS - Vector SDS and Chemical Management. (n.d.).

-

PPE thanatopraxy - Protection & safety for professionals. (n.d.). Retrieved from [Link]

-

2-Propanol, 2-methyl-: Human health tier II assessment. (2013-11-22). Retrieved from [Link]

-

RIFM fragrance ingredient safety assessment, 2-propanol, reaction products with boron trifluoride and 5-ethylidenebicyclo[2.2.1]. (2024-04-30). Retrieved from [Link]

-

2-PROPANOL. (2007-08-02). Retrieved from [Link]

-

Safety Data Sheet: 2-Methyl-2-propanol - Carl ROTH. (n.d.). Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). Retrieved from [Link]

-

Personal Protective Equipment | US EPA. (2025-09-12). Retrieved from [Link]

-

Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. (n.d.). Retrieved from [Link]

-

Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies - PMC. (2016-12-12). Retrieved from [Link]

-

1-Propanol, 2,2-dimethyl-, tribromo derivative - Evaluation statement - 30 June 2022. (2022-06-30). Retrieved from [Link]

-

Non-clinical assessment of early phase clinical trials General aspects - AFMPS. (2023-09-15). Retrieved from [Link]

-

Regulatory Knowledge Guide for Small Molecules - NIH SEED Office. (n.d.). Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 4. msjc-keenan.newlook.safeschoolssds.com [msjc-keenan.newlook.safeschoolssds.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PPE thanatopraxy - Protection & safety for professionals [boutique.eihf-isofroid.eu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Page loading... [guidechem.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of Compounds in 2,2-Bis(trifluoromethyl)propanol (HFIP)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking New Frontiers in Solvation

In the landscape of modern chemical and pharmaceutical sciences, the choice of solvent is a pivotal decision that can dictate the success of a synthesis, the purity of a product, or the viability of an analytical method. Among the array of available solvents, 2,2-Bis(trifluoromethyl)propanol, commonly known as hexafluoroisopropanol (HFIP), has emerged as a uniquely powerful and versatile medium. Its distinct physicochemical properties, born from its highly fluorinated structure, grant it the ability to dissolve a remarkable range of compounds, many of which are intractable in conventional solvents. This guide, intended for the discerning researcher, scientist, and drug development professional, provides a comprehensive exploration of solubility in HFIP. It moves beyond a simple cataloging of what dissolves, delving into the "why" and "how"—the fundamental interactions that govern solvation in this exceptional solvent and the practical methodologies for harnessing its potential.

The Unique Solvent Properties of Hexafluoroisopropanol (HFIP)

HFIP ((CF₃)₂CHOH) is a colorless, volatile liquid with a pungent odor.[1] Its remarkable solvent capabilities stem from a confluence of distinct molecular attributes:

-

High Polarity and Strong Hydrogen Bond-Donating Ability: The electron-withdrawing trifluoromethyl groups induce a significant partial positive charge on the central hydrogen of the hydroxyl group. This makes HFIP an exceptionally strong hydrogen-bond donor, allowing it to effectively solvate hydrogen-bond acceptors such as amides, ethers, and ketones.[2] This property is central to its ability to disrupt the strong intermolecular hydrogen bonds found in polymers like polyamides and in protein secondary structures.[2]

-

Acidity: With a pKa of approximately 9.3, HFIP is significantly more acidic than simple alcohols.[1] This acidity allows it to act as a volatile acid in buffer systems for applications like ion-pair HPLC-mass spectrometry of nucleic acids.[1]

-

Low Nucleophilicity: Despite being a protic solvent, the steric hindrance from the bulky trifluoromethyl groups and the electron-withdrawing nature of the fluorine atoms render the oxygen atom weakly nucleophilic. This characteristic is advantageous in many organic reactions where the solvent is not intended to participate as a reactant.

-

Weak Hydrogen Bond-Accepting Ability: The electron-withdrawing fluorine atoms also reduce the electron density on the oxygen atom, making HFIP a poor hydrogen-bond acceptor.

-

UV Transparency: HFIP is transparent to UV light, a critical feature for analytical applications such as UV-Vis spectroscopy and HPLC with UV detection.[1]

These properties are visually summarized in the interaction diagram below.

Caption: Workflow for determining thermodynamic solubility in HFIP using the shake-flask method.

Analytical Techniques for Concentration Measurement

3.3.1. UV-Vis Spectroscopy

Given HFIP's transparency in the UV range, UV-Vis spectroscopy is a straightforward method for quantifying the concentration of a dissolved analyte, provided the analyte has a chromophore. [1][3]

-

Procedure:

-

Prepare a series of standard solutions of the compound in HFIP of known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted, saturated sample.

-

Determine the concentration of the sample from the calibration curve.

-

3.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a more versatile technique that can be used for a wider range of compounds, including those without a strong UV chromophore (if a suitable detector like a mass spectrometer is available).

-

Considerations for HPLC with HFIP:

-

Column Selection: Reversed-phase columns (e.g., C8, C18) are commonly used. [4][5]For GPC of polymers in HFIP, specialized columns like Agilent PL HFIPgel are available. [6] * Mobile Phase: HFIP can be used as a component of the mobile phase, often in combination with water and an organic modifier like acetonitrile. [7][8][9]It is frequently used as an ion-pairing agent in the analysis of oligonucleotides and peptides. [10] * System Compatibility: Care must be taken as HFIP can be aggressive towards certain materials in the HPLC system. It is advisable to consult the instrument manufacturer's guidelines.

-

Waste Disposal and Handling

HFIP waste should be collected in a designated, labeled, halogenated waste container. [11]It should not be disposed of down the drain. Follow all institutional and local regulations for hazardous waste disposal.

Conclusion: A Powerful Tool in the Scientist's Arsenal

2,2-Bis(trifluoromethyl)propanol is more than just a solvent; it is an enabling technology that opens up new possibilities for research and development. Its unparalleled ability to dissolve challenging compounds provides a critical advantage in fields ranging from polymer science to drug discovery. By understanding the fundamental principles that govern solubility in HFIP and adhering to rigorous and safe experimental practices, researchers can fully leverage the power of this remarkable solvent to advance their scientific endeavors.

References

-

University of Rochester, Department of Chemistry. Solvent: hexafluoroisopropanol. Available at: [Link]

-

SGS Polymer Solutions. HFIP: Not Your Mother's Isopropyl Alcohol. Published July 6, 2015. Available at: [Link]

- Otzen, D. E. The solubility of proteins in organic solvents. Methods in enzymology, 2009, 463, 647-670.

-

Wikipedia. Hexafluoro-2-propanol. Available at: [Link]

-

Reddit. r/chemistry - HFIP safety? Published November 8, 2023. Available at: [Link]

- Al-Malaika, S., et al. Solubility of Polymethyl Methacrylate in Organic Solvents.

- Asakura, T., et al. Structure Water-Solubility Relationship in α-Helix-Rich Films Cast From Aqueous and 1,1,1,3,3,3-Hexafluoro-2-Propanol Solutions of S. c. ricini Silk Fibroin. Polymers, 2018, 10(11), 1234.

- Dolan, J. W. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America, 2002, 20(12), 1084-1090.

-

Chromatography Forum. using HFIP in mobile phase. Published February 18, 2018. Available at: [Link]

- Snavely, D. L., et al. Effect of different solvents on poly(caprolactone) (PCL) electrospun nonwoven membranes. Journal of Applied Polymer Science, 2002, 86(12), 2973-2980.

-

Waters Corporation. Waters IonHance Hexafluoroisopropanol (HFIP). Available at: [Link]

-

Jordi Labs. Polymer Solubility Index. Available at: [Link]

- Waters Corporation.

-

Agilent. GPC/SEC Analysis of Nylon Using Agilent PLgel Columns with HFIP and m-Cresol Solvents. Published November 10, 2015. Available at: [Link]

- Houen, G. The Solubility of Proteins in Organic Solvents.

-

Waters Corporation. Peptide Isolation – Method Development Considerations. Available at: [Link]

-

Veeprho. Exploring the Different Mobile Phases in HPLC. Published February 2, 2025. Available at: [Link]

- U.S. Environmental Protection Agency. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Aguilar, M. I. HPLC of Peptides and Proteins. Methods in Molecular Biology, 2004, 251.

-

ProFACT Proteomics, Inc. 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP) for UV spectroscopy, 99%. Available at: [Link]

- Boucher, D. S., et al. Solubility parameters and solvent affinities for polycaprolactone: A comparison of methods. Journal of Applied Polymer Science, 2020, 137(20), 48908.

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Available at: [Link]

- Masuelli, M. A. Study of Bovine Serum Albumin Solubility in Aqueous Solutions by Intrinsic Viscosity Measurements. Advances in Physical Chemistry, 2013, 2013, 360239.

- Dressman, J. B., et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 2011, 18(3), 6-11.

-

ResearchGate. What is the solvent to solubilize the Polyamide(expect HFIP)? Published June 22, 2015. Available at: [Link]

- Malvern Panalytical. GPC Characterization of Nylon using Formic Acid for Reduced Cost per Analysis. Pharmaceutical Business Review.

-

NIST. 2-Propanol, 1,1,1,3,3,3-hexafluoro-. NIST WebBook. Available at: [Link]

- F-P., L., et al. Determination of poly(-caprolactone) solubility parameters. International Journal of Pharmaceutics, 2009, 382(1-2), 122-127.

- Al-Mousawi, S. M., et al. Mapping the Influence of Solvent Composition over the Characteristics of Polylactic Acid Nanofibers Fabricated by Electrospinning. Polymers, 2023, 15(1), 1.

-

Romi-Chemicals. 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP) for UV spectroscopy, 99% 100 ml. Available at: [Link]

- Tanaka, M., et al. Absorption spectra of HFIP, water, 2-propanol, 2-butanol, and...

- Masuelli, M. A. Study of Bovine Serum Albumin Solubility in Aqueous Solutions by Intrinsic Viscosity Measurements.

- G-J., L., et al. Hexafluoroisopropanol as size exclusion chromatography mobile phase for Polyamide 6.

- Popelka, A., et al. Influence of Polycaprolactone Concentration and Solvent Type on the Dimensions and Morphology of Electrosprayed Particles. Polymers, 2023, 15(6), 1386.

- Al-Kassas, R., et al. Efficient approach to enhance drug solubility by particle engineering of bovine serum albumin. International Journal of Pharmaceutics, 2017, 517(1-2), 152-163.

-

Proliant Biologicals. DISSOLVING BSA IN SOLUTION. Available at: [Link]

- Li, W., & Ko, F. Effect of Solvent on Electrospinning of Poly Lactic Acid Ultrafine Fibers.

- Rashed, M. M., et al. Electrospinning, Elastic modulus, Chain entanglements, Poly lactic acid, Nanofibres.

Sources

- 1. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 2. Solubility and supersaturation-dependent protein misfolding revealed by ultrasonication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reversed Phase HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. hplc.eu [hplc.eu]

- 6. agilent.com [agilent.com]

- 7. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 8. veeprho.com [veeprho.com]

- 9. renyi.hu [renyi.hu]

- 10. help.waters.com [help.waters.com]

- 11. On protein solubility in organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 2,2-Bis(trifluoromethyl)propanol (HFIP)

Introduction: Unveiling the Molecular Signature of a Unique Solvent

2,2-Bis(trifluoromethyl)propanol, more commonly known as 1,1,1,3,3,3-hexafluoroisopropanol or HFIP, is a fluorinated alcohol with the chemical formula C₃H₂F₆O[1]. It stands out as a specialty solvent in organic synthesis and drug development due to its distinct properties: high polarity, strong hydrogen bond-donating ability, low nucleophilicity, and a remarkable capacity to dissolve a wide range of organic molecules, including polymers and peptides[2]. These characteristics stem directly from its unique molecular architecture, featuring two electron-withdrawing trifluoromethyl (CF₃) groups flanking a central hydroxylated carbon.

For researchers, scientists, and drug development professionals, verifying the identity, purity, and stability of HFIP is paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide a definitive and non-destructive means to ascertain these critical quality attributes. This guide offers an in-depth analysis of the ¹H, ¹³C, ¹⁹F NMR, and IR spectra of HFIP, moving beyond a simple data dump to explain the causal relationships between the molecule's structure and its spectral output. The protocols and interpretations presented herein are designed to serve as a self-validating system for the confident characterization of this important fluorinated alcohol.

Molecular Structure and Spectroscopic Implications

The structure of HFIP, (CF₃)₂CHOH, possesses a C₂ᵥ symmetry axis passing through the C-H and O-H bonds. This symmetry dictates that the two trifluoromethyl groups are chemically and magnetically equivalent, as are the six fluorine atoms within them. This equivalence simplifies the NMR spectra, leading to fewer signals than might otherwise be expected, a key first-pass indicator of the correct structure.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR is a fundamental tool for identifying the number and connectivity of hydrogen atoms in a molecule. In HFIP, two distinct proton environments exist: the methine proton (-CH) and the hydroxyl proton (-OH).

Spectral Analysis

-

Methine Proton (-CH): This proton is adjacent to two equivalent CF₃ groups. The six equivalent fluorine atoms (¹⁹F, spin I = ½) couple to the methine proton, splitting its signal into a septet (a seven-line pattern), according to the n+1 rule (where n=6). This characteristic septet is a powerful diagnostic feature for the (CF₃)₂CH- moiety. The strong electron-withdrawing nature of the adjacent trifluoromethyl groups deshields this proton, causing it to resonate significantly downfield.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature, due to its involvement in hydrogen bonding. It typically appears as a broad singlet because of rapid chemical exchange with other protic species (like trace water) or quadrupolar broadening from the ¹⁷O nucleus. In anhydrous, non-protic solvents, coupling to the adjacent methine proton (³JHH) might be observable, resulting in a doublet.

| Proton Assignment | Multiplicity | Approx. Chemical Shift (δ, ppm) in CDCl₃ | Coupling Constant (J, Hz) |

| (CF₃)₂CH OH | Septet | ~4.4 | ³JHF ≈ 5-10 Hz |

| (CF₃)₂CHOH | Broad Singlet | Variable (~2.5 - 4.0) | - |

Table 1: Summary of ¹H NMR data for HFIP in CDCl₃.

Experimental Protocol for ¹H NMR

Rationale: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances. Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively simple residual solvent peak.

-

Sample Preparation: Accurately weigh 5-10 mg of HFIP into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a reference standard such as tetramethylsilane (TMS, 0.0 ppm).

-

Dissolution: Gently agitate the vial to ensure complete dissolution. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the spectrum using a standard single-pulse experiment. A sufficient relaxation delay (e.g., 5 seconds) should be used to ensure accurate integration if quantitation is desired.

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides information about the carbon framework of a molecule. Due to the molecular symmetry of HFIP, only two distinct carbon signals are expected. A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of large carbon-fluorine (C-F) coupling constants, which provide invaluable structural confirmation.

Spectral Analysis

-

Trifluoromethyl Carbons (-CF₃): The two equivalent CF₃ carbons appear as a single resonance. This signal is split into a quartet by the three directly attached fluorine atoms (¹JCF). The ¹JCF coupling constant is typically very large ( > 250 Hz), a hallmark of a C-F single bond.

-

Methine Carbon (-CHOH): The central carbon atom is coupled to the six fluorine atoms on the adjacent carbons. This two-bond coupling (²JCF) splits the methine carbon signal into a septet. The magnitude of ²JCF is significantly smaller than ¹JCF.

| Carbon Assignment | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| (C F₃)₂CHOH | Quartet | ~121 | ¹JCF ≈ 280 Hz |

| (CF₃)₂C HOH | Septet | ~68 | ²JCF ≈ 32 Hz |

Table 2: Summary of ¹³C NMR data for HFIP.[3][4]

Experimental Protocol for ¹³C NMR

Rationale: ¹³C NMR is inherently less sensitive than ¹H NMR. For fluorinated compounds, the carbons can have long relaxation times (T₁), and broadband proton decoupling is standard practice to simplify the spectrum and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of HFIP in 0.6-0.7 mL of CDCl₃ with TMS.

-

Data Acquisition:

-

Use a standard proton-decoupled pulse program.

-

A larger number of scans will be required compared to ¹H NMR (e.g., 128 to 1024 scans, depending on concentration).

-

Ensure the spectral width is large enough to encompass the full range of ¹³C chemical shifts (~220 ppm).

-

A relaxation delay of 2-5 seconds is typically sufficient for qualitative analysis. For quantitative measurements, a much longer delay (5x T₁) and inverse-gated decoupling are necessary to suppress the NOE.

-

¹⁹F NMR Spectroscopy: A Sensitive Probe into Fluorine Environments

¹⁹F NMR is an exceptionally sensitive and informative technique for analyzing organofluorine compounds, owing to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift dispersion.

Spectral Analysis

Due to the chemical equivalence of the two CF₃ groups, the ¹⁹F NMR spectrum of HFIP displays a single, sharp resonance. This signal is split into a doublet due to coupling with the single vicinal methine proton (³JFH). The value of this coupling constant is identical to the ³JHF coupling observed in the ¹H NMR spectrum. The chemical shift is typically reported relative to an external standard like trichlorofluoromethane (CFCl₃, δ = 0.0 ppm).

| Fluorine Assignment | Multiplicity | Approx. Chemical Shift (δ, ppm) vs CFCl₃ | Coupling Constant (J, Hz) |

| (CF ₃)₂CHOH | Doublet | ~-77 | ³JFH ≈ 5-10 Hz |

Table 3: Summary of ¹⁹F NMR data for HFIP.

Experimental Protocol for ¹⁹F NMR

Rationale: The high sensitivity of ¹⁹F allows for rapid data acquisition. The primary considerations are setting the correct spectral window and reference. It is common to acquire both proton-coupled and decoupled spectra to confirm couplings.

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Data Acquisition:

-

Tune the NMR probe to the ¹⁹F frequency.

-

Set the spectral center and width appropriate for trifluoromethyl groups (e.g., center at -75 ppm, width of ~50 ppm).

-

Acquire a standard proton-coupled ¹⁹F spectrum. A small number of scans (e.g., 8-16) is usually sufficient.

-

(Optional) Acquire a proton-decoupled spectrum to confirm the multiplicity by observing the collapse of the doublet into a singlet.

-

Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. The IR spectrum of HFIP provides a characteristic fingerprint based on its hydroxyl, C-H, C-O, and C-F bonds.

Spectral Analysis

The gas-phase IR spectrum of HFIP is dominated by several key absorption bands[5]:

-

O-H Stretch: A strong, broad absorption centered around 3600-3200 cm⁻¹. The breadth of this peak is a classic indicator of hydrogen bonding, which is particularly strong in HFIP.

-

C-H Stretch: A weaker absorption band typically found around 3000-2800 cm⁻¹.

-

C-F Stretches: Very strong and intense, complex absorptions in the fingerprint region, typically between 1300 cm⁻¹ and 1100 cm⁻¹. These are highly characteristic of trifluoromethyl groups.

-

C-O Stretch: A strong absorption band in the 1200-1000 cm⁻¹ region.

| Vibrational Mode | Approx. Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Broad |

| C-H Stretch | ~2970 | Weak |

| C-F Stretches | 1300 - 1100 | Very Strong |

| C-O Stretch | ~1180 | Strong |

Table 4: Major IR absorption bands for HFIP.

Experimental Protocol for IR (Liquid Film)

Rationale: For a liquid sample like HFIP, the simplest method is to create a thin film between two salt plates. This avoids solvent interference and provides a concentrated sample for analysis.

-

Sample Preparation: Place one drop of neat HFIP onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Film Formation: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Data Acquisition:

-

Place the salt plate assembly into the spectrometer's sample holder.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The spectrum is typically reported in terms of transmittance or absorbance.

-

Conclusion: A Validated Spectroscopic Profile

The combination of ¹H, ¹³C, ¹⁹F NMR, and IR spectroscopy provides a comprehensive and unambiguous fingerprint for 2,2-Bis(trifluoromethyl)propanol. The key diagnostic features—the septet in the ¹H NMR, the quartet and septet with large C-F couplings in the ¹³C NMR, the doublet in the ¹⁹F NMR, and the intense C-F stretching bands in the IR spectrum—form a self-validating dataset. By understanding the origins of these spectral features, researchers can confidently verify the identity and purity of HFIP, ensuring the integrity and reproducibility of their scientific work. This guide provides the foundational data and protocols to empower scientists in drug development and chemical research to effectively utilize these powerful analytical techniques.

References

-

PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-propanol. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Rebek, J., et al. (2015). Supporting Information for: The effects of hexafluoroisopropanol on guest binding by water-soluble capsule and cavitand hosts. The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Takamuku, T., et al. (2012). Amide-induced phase separation of hexafluoroisopropanol-water mixtures depending on the hydrophobicity of amides. ResearchGate. Retrieved January 21, 2026, from [Link]

-

SpectraBase. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-propanol. Wiley. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). 2-Propanol, 1,1,1,3,3,3-hexafluoro-. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

Jethava, K. (2014). What is the coupling constant for CF3 carbon in 13C-NMR?. ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 1,1,1,3,3,3-Hexafluoropropan-2-ol | 920-66-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. researchgate.net [researchgate.net]

- 5. beilstein-journals.org [beilstein-journals.org]

Topic: Commercial Suppliers and Strategic Application of 2,2-Bis(trifluoromethyl)propanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is a powerful tool for modulating a molecule's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] This guide focuses on a highly specialized yet valuable building block: 2,2-Bis(trifluoromethyl)propanol (CAS: 2927-17-5). Unlike more common fluorinated alcohols, this reagent features a geminal bis-trifluoromethyl group, which imparts distinct conformational constraints and electronic properties.

This document serves as a technical guide for researchers and drug development professionals on sourcing this specialized reagent, establishing its quality, and understanding its strategic value. Given that 2,2-Bis(trifluoromethyl)propanol is not a routine catalog item for many large-scale suppliers, this guide emphasizes the practical workflow for acquiring and validating such a specialized chemical.

Chapter 1: The Molecular Logic of 2,2-Bis(trifluoromethyl)propanol

The value of 2,2-Bis(trifluoromethyl)propanol lies in its unique structural arrangement. The presence of two electron-withdrawing CF3 groups on the same carbon atom creates a sterically hindered and highly electrophilic tertiary alcohol.

Key Physicochemical Properties:

-

Molecular Formula: C₅H₆F₆O

-

Molecular Weight: 196.09 g/mol [3]

-

Appearance: Colorless liquid or low-melting solid[4]

-

Boiling Point: ~90 °C

-

Melting Point: ~35 °C

The strategic rationale for employing this building block stems from several key advantages conferred by the gem-bis(trifluoromethyl) moiety:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF3 groups highly resistant to metabolic degradation by cytochrome P450 enzymes.[1] This can significantly prolong the half-life of a drug candidate.

-

Enhanced Lipophilicity: The CF3 group is highly lipophilic (Hansch π value of +0.88), which can improve a compound's ability to cross cellular membranes and access biological targets within the lipid bilayer.[1]

-

Conformational Control: The bulky nature of the two CF3 groups can lock the conformation of adjacent rotatable bonds, reducing the entropic penalty upon binding to a protein target and potentially increasing binding affinity and selectivity.

-

Modulation of pKa: The strong electron-withdrawing nature of the CF3 groups can significantly lower the pKa of nearby acidic or basic functional groups, altering their ionization state at physiological pH and thereby influencing solubility and target engagement.

Caption: Molecular structure of 2,2-Bis(trifluoromethyl)propanol.

Chapter 2: The Supplier Landscape for a Specialized Reagent

Sourcing 2,2-Bis(trifluoromethyl)propanol requires a different approach than for common lab reagents. It is typically available from specialized fluorochemical manufacturers or through custom synthesis services rather than being a standard stock item from large, diversified chemical suppliers.

Table 1: Commercial Sourcing Options for 2,2-Bis(trifluoromethyl)propanol (CAS 2927-17-5)

| Supplier Category | Representative Vendors | Typical Purity | Availability | Key Considerations |

| Specialized Manufacturers | Aceschem[3], Sinfoo Biotech[4], Fluoropharm | ≥98% | Stock (g to kg) | Often provide detailed NMR, MSDS, and COA. May have longer lead times. |

| Chemical Marketplaces | ECHEMI[5] | Varies by Lister | Varies | Acts as an aggregator. Due diligence is required to vet the actual manufacturer. |

| Custom Synthesis | Inquire with major suppliers (e.g., Sigma-Aldrich, Thermo Fisher) or CROs | Project-dependent (typically >98%) | Made-to-order | Higher cost, longer lead times, but specifications can be tailored to the project. |

Note: The availability from the suppliers listed is subject to change. Direct inquiry is always recommended.

Caption: Workflow for sourcing and validating a specialized chemical reagent.

Chapter 3: The Self-Validating System: A Protocol for Quality Verification

For any research, especially in drug development, the identity and purity of starting materials are non-negotiable. Do not rely solely on the supplier's Certificate of Analysis (COA). An in-house verification protocol is a self-validating system that ensures trustworthiness in your experimental results.

Mandatory Equipment:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (¹H, ¹⁹F, ¹³C capabilities)[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Karl Fischer Titrator (for water content)

Step-by-Step In-House QC Protocol

1. Documentation Review:

-

Causality: Before any measurement, review the supplier's COA. It provides expected purity levels and lists the analytical methods used. This sets the benchmark for your own analysis. Look for lot-specific data, not a generic technical data sheet.

2. ¹H NMR Spectroscopy - Identity & Organic Impurities:

-

Preparation: Prepare a sample by dissolving ~5-10 mg of the material in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Analysis:

-

Identity Confirmation: The proton spectrum should show two primary signals: a singlet for the methyl (CH₃) group and a singlet/broad singlet for the hydroxyl (OH) proton. The integration ratio should be 3:1.

-

Impurity Detection: Look for small, unassigned peaks. Residual solvents are common impurities and can be readily identified and quantified.[7]

-

-

Self-Validation: If the observed spectrum and integration do not match the expected structure, the material's identity is questionable. The presence of significant unassigned peaks indicates impurities that could interfere with subsequent reactions.

3. ¹⁹F NMR Spectroscopy - The Definitive Fluorine Check:

-

Preparation: Use the same sample as for ¹H NMR.

-

Analysis: The ¹⁹F NMR is crucial for fluorinated compounds. For 2,2-Bis(trifluoromethyl)propanol, you should observe a single sharp singlet. The chemical shift will be characteristic of the -CF₃ group in this environment.

-

Self-Validation: The absence of other fluorine-containing signals is a strong indicator of purity with respect to fluorinated byproducts from the synthesis. Any additional signals in the ¹⁹F spectrum are a red flag.

4. GC-MS - Purity Assay & Volatile Impurities:

-

Preparation: Prepare a dilute solution of the material in a volatile solvent like dichloromethane or ethyl acetate.

-

Analysis:

-

The gas chromatogram should display a single major peak corresponding to the product. The area percentage of this peak provides a quantitative measure of purity (e.g., >98%).[8]

-

The mass spectrum of the major peak should show the correct molecular ion or characteristic fragmentation pattern for 2,2-Bis(trifluoromethyl)propanol.

-

-

Self-Validation: This method confirms the purity value reported on the COA and provides the molecular weight of the main component, corroborating the NMR data.

5. Karl Fischer Titration - Water Content:

-

Analysis: Determine the water content, especially if the reagent will be used in moisture-sensitive reactions.

-

Self-Validation: For reactions like Grignards or those involving strong bases, a high water content (>0.1%) can inhibit or destroy the reaction. Knowing the precise water content allows for corrective measures.

Chapter 4: Safe Handling and Storage

Based on available Safety Data Sheets (SDS) for this and structurally similar fluorinated alcohols, stringent safety protocols are mandatory.[5]

-

Hazards:

-

Handling:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE): flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles/face shield.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Ground and bond containers during transfer to prevent static discharge.[5]

-

References

- Chem-Impex. (n.d.). 2-Trifluoromethyl-2-propanol.

- Oxford Instruments. (n.d.). Quality Control of raw materials in the chemical industry.

- NMR Service. (n.d.). Quality Control.

- Guidechem. (n.d.). 2-trifluoromethyl-2-propanol 507-52-8.

- Guidechem. (n.d.). 2-TRIFLUOROMETHYL-2-PROPANOL 507-52-8 wiki.

-

European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from European Pharmaceutical Review. [Link]

- Sinfoo Biotech. (n.d.). 2,2-bis(trifluoromethyl)propanol.

- Sigma-Aldrich. (n.d.). Quality Control in chemical industry: Quantitative NMR Spectroscopy.

- Thermo Fisher Scientific. (n.d.). 2,2,3,3,3-Pentafluor-1-Propanol, 97%.

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

PubMed. (2022). Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. Org Biomol Chem, 20(25), 5071-5075. [Link]

- Thermo Fisher Scientific. (n.d.). 2,2,3,3,3-Pentafluoro-1-propanol, 97%.

- Fisher Scientific. (n.d.). 2-Trifluoromethyl-2-propanol 97.0+%, TCI America.

- Sigma-Aldrich. (n.d.). Bis-trifluoromethyl alcohol tma.

- TCI Deutschland GmbH. (n.d.). 2-Trifluoromethyl-2-propanol.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Trifluoromethyl-2-propanol.

-

ResearchGate. (2011). (PDF) Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. Retrieved from ResearchGate. [Link]

-

PubMed. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

- Sigma-Aldrich. (n.d.). 2,2,3,3,3-Pentafluoro-1-propanol.

- Fisher Scientific. (n.d.). 2-Propanol, GC Grade, 99.7+%.

- Thermo Fisher Scientific. (n.d.). 2,2,3,3,3-Pentafluoro-1-propanol, 98%.

- PubMed. (2017). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery.

- Sigma-Aldrich. (n.d.). 2 propanol msds.

- ResearchGate. (2021). Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography....

- Scribd. (n.d.). 2-Propanol Certificate of Analysis.

- Briti Scientific. (n.d.). Isopropyl alcohol/2-Propanol/IPA Semi Conductor Grade - Certificate of Analysis.

- Carl ROTH. (n.d.). Safety Data Sheet: 2-Propanol.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aceschem.com [aceschem.com]

- 4. 2,2-bis(trifluoromethyl)propanol,(CAS# 2927-17-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. echemi.com [echemi.com]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. Quality Control [chem.ch.huji.ac.il]

- 8. L10888.06 [thermofisher.cn]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. merckmillipore.com [merckmillipore.com]

Purity analysis of 2,2-Bis(trifluoromethyl)propanol

An In-Depth Technical Guide to the Purity Analysis of 2,2-Bis(trifluoromethyl)propanol

Authored by: A Senior Application Scientist

Abstract

2,2-Bis(trifluoromethyl)propanol, also known as hexafluoro-tert-butanol, is a unique fluorinated alcohol with applications as a specialized solvent, a reagent in organic synthesis, and a building block for advanced materials and pharmaceuticals. Its distinct properties, including high polarity, low nucleophilicity, and the ability to form strong hydrogen bonds, are directly dependent on its chemical purity. For researchers, scientists, and drug development professionals, ensuring the purity of this critical reagent is paramount to the reliability, reproducibility, and safety of their work. This guide provides a comprehensive, field-proven framework for the rigorous purity analysis of 2,2-Bis(trifluoromethyl)propanol, grounded in authoritative standards and first-hand expertise. We will explore the causality behind methodological choices, detail self-validating experimental protocols, and present a multi-faceted analytical approach for confident quality assessment.

The Imperative of Purity: Why Rigorous Analysis Matters

The efficacy of 2,2-Bis(trifluoromethyl)propanol is intrinsically linked to its purity. The presence of impurities, even at trace levels, can have significant consequences:

-

Process-Related Impurities: Residual starting materials, intermediates, or by-products from synthesis can introduce unwanted reactivity, leading to failed reactions or the formation of unintended, potentially toxic, side products.[1][2]

-

Residual Solvents: Solvents used during synthesis or purification can remain in the final product. Their presence must be controlled according to established safety limits, such as those defined by the International Council for Harmonisation (ICH) Q3C guidelines.[3][4]

-

Degradation Products: Although relatively stable, the compound can degrade under improper storage conditions, affecting its performance and safety profile.

This guide establishes an orthogonal analytical strategy, primarily leveraging Gas Chromatography (GC) for separation and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and absolute quantification. This dual-pronged approach creates a self-validating system, providing the highest degree of confidence in the final purity assessment.

The Workhorse of Purity: Gas Chromatography (GC)

Gas chromatography is the primary technique for assessing the purity of volatile compounds like 2,2-Bis(trifluoromethyl)propanol. Its high resolving power allows for the separation of the main component from closely related impurities.

Expertise & Causality: Why GC-FID?

We select a Flame Ionization Detector (FID) for its robust, linear response to virtually all carbon-containing organic compounds. This makes it an ideal choice for "percent area" purity calculations, where the assumption is that all components elicit a similar response. This method provides a reliable and high-level overview of the sample's purity. For identifying unknown impurities, a Mass Spectrometer (MS) detector is indispensable, as discussed in Section 4.

The choice of the capillary column is critical. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, offers a versatile starting point. It provides excellent separation based on boiling point while also discriminating based on subtle differences in polarity between the target analyte and potential impurities like other alcohols or residual synthesis reagents.

Experimental Protocol: GC-FID Purity Assay

-

Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Sample Preparation:

-

Accurately prepare a solution of 2,2-Bis(trifluoromethyl)propanol in a high-purity solvent (e.g., methanol or acetone) at a concentration of approximately 1 mg/mL.

-

Ensure the solvent chosen does not co-elute with the main peak or any impurities of interest.

-

-

GC Instrument Parameters:

-

Injector Temperature: 250 °C. Causality: This ensures rapid volatilization of the sample without causing thermal degradation.[5]

-

Split Ratio: 50:1. Causality: A split injection prevents column overloading and ensures sharp, symmetrical peaks for accurate integration.

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final Hold: Hold at 250 °C for 5 minutes. Causality: This program ensures the elution of both volatile and less-volatile impurities.